Prop-2-enyl 5-(4-ethoxy-3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Prop-2-enyl 5-(4-ethoxy-3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C23H27N3O6 and its molecular weight is 441.484. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Pyrimidine derivatives have been synthesized through various chemical reactions, including microwave-mediated regioselective synthesis under solvent-free conditions, showcasing the versatility and adaptability of pyrimidine chemistry. For instance, ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates were reacted with 3-formylchromone or diethyl (ethoxymethylene)malonate to yield novel pyrimido[1,2-a]pyrimidines, demonstrating the structural diversity achievable within this chemical class (Eynde et al., 2001).
Biological Activities and Applications
Pyrimidine derivatives exhibit a range of biological activities, making them valuable in the development of new pharmaceuticals. For example, they have shown potential as antiviral agents, with some derivatives demonstrating marked inhibition of retrovirus replication in cell culture. This suggests their utility in designing drugs targeting specific viral infections (Hocková et al., 2003).
Moreover, the synthesis of novel heterocyclic compounds derived from pyrimidine structures, such as benzodifuranyl, 1,3,5-triazines, and oxadiazepines, has been explored for their anti-inflammatory and analgesic properties. These compounds have been evaluated for cyclooxygenase inhibition, demonstrating significant anti-inflammatory and analgesic activities, highlighting the therapeutic potential of pyrimidine derivatives in treating inflammatory conditions (Abu-Hashem et al., 2020).
Catalytic Applications
In addition to pharmaceutical applications, pyrimidine derivatives have been investigated for their catalytic abilities, such as in the synthesis of other pyrimidine derivatives using ionic liquids as catalysts. This approach has demonstrated efficiency and environmental benefits by offering a more sustainable alternative to traditional synthesis methods (Cahyana et al., 2022).
Antimicrobial Properties
The antimicrobial properties of pyrimidine derivatives have also been a significant area of research. For instance, novel pyrido[2,3-d]pyrimidine-carboxylate derivatives have been synthesized and evaluated for their antibacterial, antifungal, and antitumor activities, indicating the broad spectrum of biological activities possessed by pyrimidine derivatives (Shanmugasundaram et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
prop-2-enyl 5-(4-ethoxy-3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6/c1-7-11-32-22(28)17-13(3)24-20-19(21(27)26(5)23(29)25(20)4)18(17)14-9-10-15(31-8-2)16(12-14)30-6/h7,9-10,12,18,24H,1,8,11H2,2-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPQQCMIGHOVKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(NC(=C2C(=O)OCC=C)C)N(C(=O)N(C3=O)C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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